Isoxazole-4-carbaldehyde
Overview
Description
Isoxazole-4-carbaldehyde, also known as 4-Oxazolecarboxaldehyde, is a chemical compound with the empirical formula C4H3NO2 . It has a molecular weight of 97.07 . It is commonly used in laboratory settings .
Molecular Structure Analysis
The molecular structure of Isoxazole-4-carbaldehyde can be represented by the SMILES string O=Cc1cocn1
. Further analysis of the electronic structure of molecules can be achieved using the B3LYP methodology with a 6–311+ G (d, p) basis set .
Chemical Reactions Analysis
Isoxazole derivatives have been synthesized via one-pot methodology and further explored for their antibacterial and antioxidant activities . The DFT analysis was used to study the electronic structure of molecules and analysis of chemical reactivity descriptors .
Physical And Chemical Properties Analysis
Isoxazole-4-carbaldehyde is a solid substance with a melting point of 57-61 °C . Its InChI key is JBWIIXBEPINWPB-UHFFFAOYSA-N .
Scientific Research Applications
- Field : Pharmaceuticals and Agro-Chemistry
- Application : Isoxazoles show numerous applications in diverse areas such as pharmaceuticals, agro-chemistry and industry among others. The isoxazoles are also found in natural sources such as insecticides, plant growth regulators and pigment functions .
- Methods : Various novel synthetic techniques are in use for isoxazole synthesis, most synthetic methods employ Cu(I) or Ru(II) as catalysts for (3 + 2) cycloaddition reaction .
- Results : The core structure of isoxazole has been found in many drugs such as sulfamethoxazole that acts as an antibiotic, muscimol that acts as GABAA, ibotenic acid .
- Field : Organic Chemistry
- Application : Part of the structure of the compound 9 was used for de-novo design to find new candidates with the isoxazole core that act as inhibitors of AChE .
- Methods : Compound 10 can be synthesized from pyridine-4-carbaldehyde and 5-hexyn-1-ol .
- Results : This compound could be suggested as a new possible inhibitor of AChE depending on the experimental results .
Pharmaceuticals and Agro-Chemistry
Synthesis of New Compounds
Safety And Hazards
Isoxazole-4-carbaldehyde is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Sens. 1 . It is highly flammable and can cause eye irritation and skin sensitization . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this chemical .
Future Directions
Isoxazole and its derivatives have several applications in pharmaceutical industries . There is a growing interest in developing new synthetic strategies and designing new isoxazole derivatives based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .
properties
IUPAC Name |
1,2-oxazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO2/c6-2-4-1-5-7-3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOZNQVFQCOHRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NO1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30617928 | |
Record name | 1,2-Oxazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30617928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoxazole-4-carbaldehyde | |
CAS RN |
65373-53-7 | |
Record name | 4-Isoxazolecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65373-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Oxazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30617928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-oxazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.